

Application Notes and Protocols: CCX2206

Assay Development and Validation

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Compound of Interest

Compound Name: CCX2206

Cat. No.: B1191727

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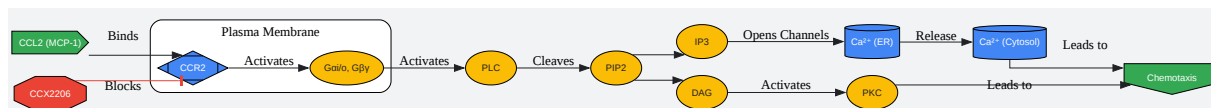
These application notes provide a comprehensive overview and detailed protocols for the development and validation of assays to characterize the activity of **CCX2206**, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). The following protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of **CCX2206** in inflammatory and metabolic diseases.

Introduction

CCX2206 is a novel small molecule inhibitor of CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCR2/CCL2 axis is implicated in a variety of diseases, including atherosclerosis, multiple sclerosis, and diabetic nephropathy.^{[1][2]} **CCX2206** is designed to block the interaction of CCL2 with CCR2, thereby inhibiting the migration of inflammatory cells. These assays are designed to quantify the potency and selectivity of **CCX2206** and to elucidate its mechanism of action.

Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in cellular chemotaxis. This process involves the activation of heterotrimeric G-proteins, leading to downstream signaling events such as calcium mobilization and activation of the PI3K/Akt pathway. **CCX2206** is hypothesized to be a competitive antagonist that blocks CCL2 binding and subsequent downstream signaling.



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Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of **CCX2206**.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **CCX2206** for the human CCR2 receptor.

Principle: This is a competitive binding assay where the ability of **CCX2206** to displace a radiolabeled ligand (e.g., ^{125}I -CCL2) from the CCR2 receptor is measured.

Materials:

- HEK293 cell membranes expressing human CCR2
- ^{125}I -CCL2 (radioligand)
- **CCX2206** (test compound)
- Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl_2 , 5 mM MgCl_2 , 0.2% BSA, pH 7.4)
- Wash buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, 0.1% BSA, pH 7.4)
- 96-well filter plates
- Scintillation counter

Protocol:

- Prepare serial dilutions of **CCX2206** in binding buffer.
- In a 96-well plate, add 50 μ L of binding buffer, 25 μ L of 125 I-CCL2 (at a final concentration equal to its K_d), and 25 μ L of the **CCX2206** dilution series.
- For total binding, add 25 μ L of binding buffer instead of the test compound.
- For non-specific binding, add 25 μ L of a high concentration of a known non-radiolabeled CCR2 ligand.
- Add 100 μ L of the CCR2-expressing cell membranes to each well.
- Incubate the plate for 2 hours at room temperature with gentle shaking.
- Harvest the membranes by filtering through the filter plates and wash three times with ice-cold wash buffer.
- Allow the filters to dry, and then measure the radioactivity in a scintillation counter.
- Calculate the specific binding and determine the IC_{50} value by non-linear regression. Calculate the K_i value using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the functional potency of **CCX2206** in inhibiting CCL2-induced cell migration.

Principle: This assay measures the ability of **CCX2206** to block the migration of CCR2-expressing cells (e.g., THP-1 monocytes) towards a CCL2 chemoattractant gradient in a transwell chamber.

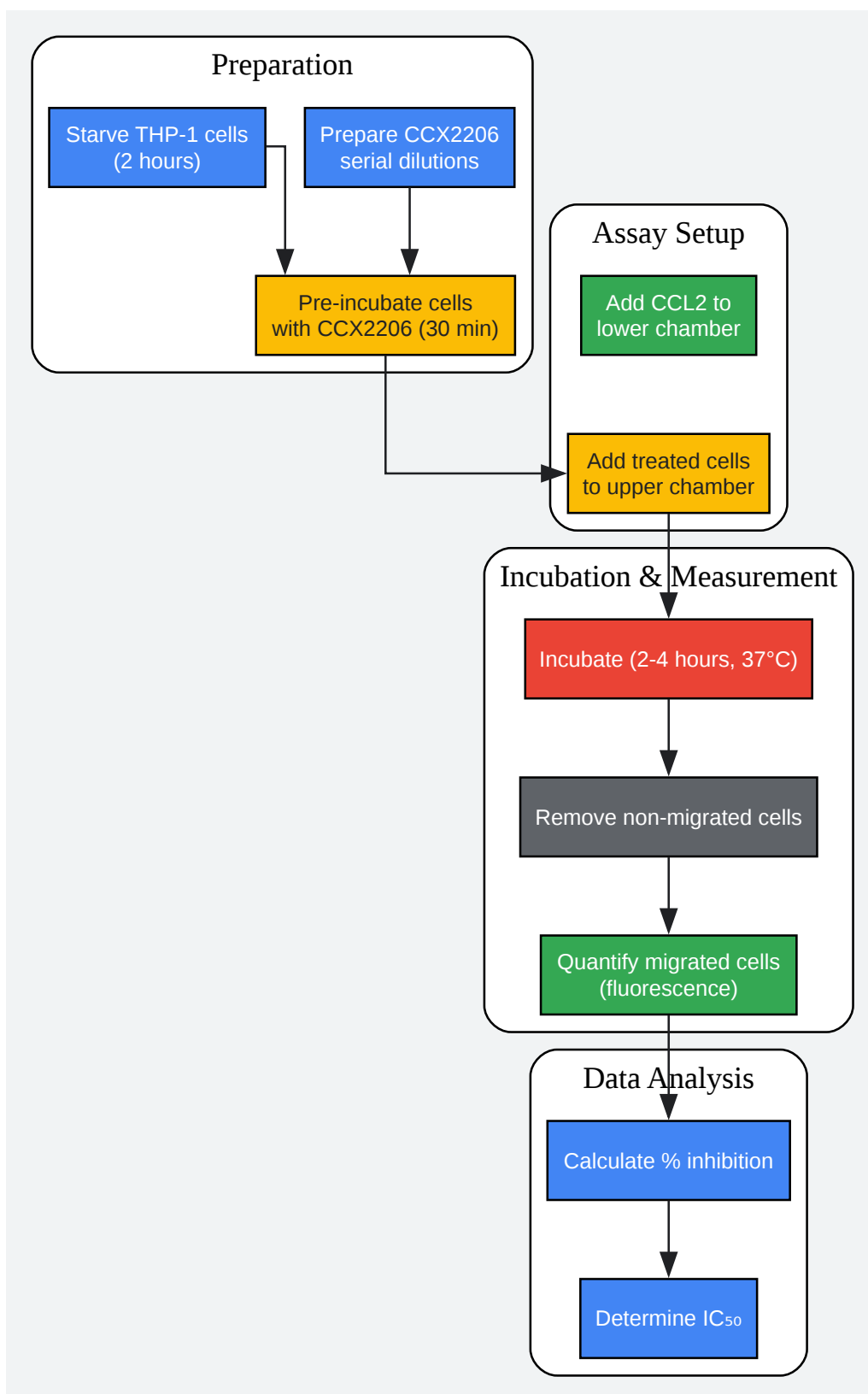
Materials:

- THP-1 cells
- CCL2 (chemoattractant)
- **CCX2206**

- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- 96-well chemotaxis chamber (e.g., with a 5 μ m pore size polycarbonate membrane)
- Cell viability reagent (e.g., Calcein-AM)

Protocol:

- Starve THP-1 cells in assay medium for 2 hours.
- Prepare serial dilutions of **CCX2206** in assay medium.
- Pre-incubate the THP-1 cells with the **CCX2206** dilutions for 30 minutes at 37°C.
- In the lower chamber of the chemotaxis plate, add assay medium containing CCL2 (at a concentration corresponding to its EC₅₀ for migration). For the negative control, add assay medium only.
- Add the pre-incubated cells to the upper chamber of the transwell.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
- Quantify the migrated cells in the lower chamber by adding a cell viability reagent and measuring the fluorescence.
- Calculate the percent inhibition of migration for each **CCX2206** concentration and determine the IC₅₀ value.



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Figure 2: Workflow for the **CCX2206** chemotaxis assay.

Data Presentation

The following tables summarize hypothetical data for **CCX2206** in the described assays.

Table 1: Binding Affinity of **CCX2206** for CCR2

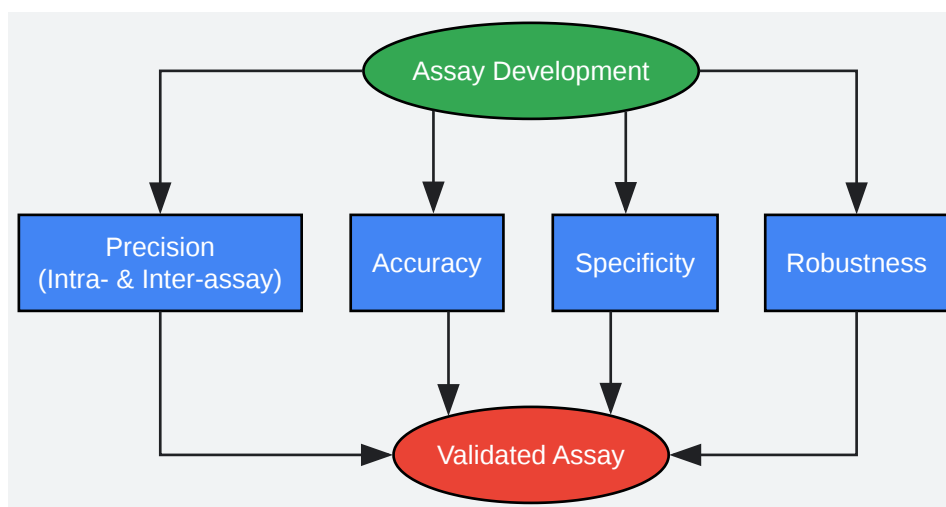
Compound	Radioligand	Cell Line	IC ₅₀ (nM)	Ki (nM)
CCX2206	¹²⁵ I-CCL2	HEK293	2.5	1.2
Control	¹²⁵ I-CCL2	HEK293	1.8	0.9

Table 2: Functional Potency of **CCX2206** in a Chemotaxis Assay

Compound	Cell Line	Chemoattractant	IC ₅₀ (nM)
CCX2206	THP-1	CCL2	5.1
Control	THP-1	CCL2	3.8

Assay Validation

The validation of these assays is critical to ensure the reliability and reproducibility of the data.



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References

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- 2. ChemoCentryx, Inc. Reports Novel CCR2 Antagonist Significantly Improves Kidney Function and Hyperglycemia in Models of Type 2 Diabetes - BioSpace [[biospace.com](https://www.biospace.com)]
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